Flavovilloside

Flavonoid glycoside UHPLC-QTOF-MS/MS Dereplication

Sourcing a reliable reference standard for triglycosidic flavonols is challenging. Flavovilloside solves this by providing a well-characterized, natural quercetin 3-O-triglycoside isolated from Patrinia villosa seeds. - Its unique MS/MS oxonium ion at m/z 129 enables unambiguous differentiation from co-occurring mono- or diglycosidic flavonoids. - Certified purity (≥98%) ensures accurate calibration curves for UHPLC-UV or UHPLC-MS/MS quantification. - Supplied as a solid with detailed storage conditions, it supports reproducible structure-stability studies and botanical authentication workflows.

Molecular Formula C33H40O20
Molecular Weight 756.7 g/mol
Cat. No. B14086446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavovilloside
Molecular FormulaC33H40O20
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O
InChIInChI=1S/C33H40O20/c1-9-19(38)23(42)25(44)32(49-9)52-29-20(39)10(2)48-31(27(29)46)47-8-17-21(40)24(43)26(45)33(51-17)53-30-22(41)18-15(37)6-12(34)7-16(18)50-28(30)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,29,31-40,42-46H,8H2,1-2H3/t9-,10-,17?,19-,20-,21?,23+,24?,25+,26?,27+,29+,31+,32-,33?/m0/s1
InChIKeyMNIDWWPXTZZMMY-FPMVPXBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavovilloside Structure & Chemistry


Flavovilloside, systematically identified as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin, is a naturally occurring flavonol triglycoside with the molecular formula C₃₃H₄₀O₂₀ and a molecular weight of 756.7 g/mol (CAS 83170-32-5) [1]. It features a quercetin aglycone backbone, characterized by a catechol moiety in the B-ring, which is O-glycosylated at the 3-position with a complex trisaccharide chain comprising two L-rhamnose and one D-galactose unit [2]. This specific glycosylation pattern directly influences its physicochemical properties, including its polarity, solubility profile, and stability, distinguishing it from both its quercetin aglycone and simpler mono- or diglycosidic flavonol analogs . Originally isolated from the seeds of *Patrinia villosa* [3], flavovilloside is primarily utilized as a reference standard for analytical chemistry and botanical authentication .

UHPLC-MS/MS reference standard for flavonol glycoside dereplication and quantification
Diagnostic MS/MS fragment (m/z 129) confirms rhamnose, differentiates from galactose-containing analogs
Chemical marker candidate for Patrinia species authentication and chemotaxonomy

Why In-Class Analogs Cannot Replace Flavovilloside


Flavonol glycosides as a class share a common core structure, yet their specific biological and analytical behaviors are exquisitely sensitive to two critical variables: the aglycone's B-ring substitution pattern and the precise composition and linkage of the attached glycan . The quercetin-derived catechol B-ring in flavovilloside confers distinct redox and stability properties compared to kaempferol-based analogs, which possess a single phenolic hydroxyl and demonstrate superior stability in digestive models . Furthermore, the degree of glycosylation is a primary determinant of solubility and molecular recognition [1]. Therefore, substituting flavovilloside with a common quercetin mono-glucoside (e.g., isoquercitrin) or diglycoside (e.g., rutin) is scientifically invalid for experiments where specific physicochemical properties, chromatographic retention times, or distinct metabolic fates are under investigation. The following sections provide the specific, quantifiable evidence that substantiates these critical points of differentiation and guides scientifically rigorous procurement.

Factor
Flavovilloside
Kaempferol glycoside / simpler glycosides
Aglycone B-ring
Quercetin (catechol) may show lower stability in aqueous bioassays, redox properties differ
Kaempferol (phenol) reported higher stability; antioxidant profile may not transfer
Glycosylation pattern
Trisaccharide chain alters polarity, MS fingerprint, and chromatographic retention
Mono- or diglycosides shift molecular recognition and retention behavior, cannot be assumed interchangeable

Flavovilloside Differentiation Evidence


MS Fragmentation Pattern Authentication

Flavovilloside (quercetin 3-rhamninoside) can be unequivocally identified and differentiated from closely related in-class compounds, such as kaempferol 3-rhamninoside, by its characteristic MS/MS fragmentation pattern. The presence of the rhamnose-rich trisaccharide moiety produces a distinct oxonium ion at m/z 129 [C₆H₉O₃]⁺, which confirms the presence of rhamnose and serves as a key diagnostic peak for dereplication in complex plant matrices [1]. This analytical fingerprint is critical for ensuring the correct compound is procured and utilized, avoiding misidentification with other flavonoid glycosides that may co-elute or share similar nominal masses but produce different fragment ions (e.g., galactose-containing glycosides yield an ion at m/z 163 [C₆H₁₁O₅]⁺) [1].

MS fragmentation pattern
Reported
Flavovilloside: m/z 129 [C₆H₉O₃]⁺ (rhamnose) Galactose analogs: m/z 163 [C₆H₁₁O₅]⁺
Enables unambiguous UHPLC-MS/MS identification; supports dereplication workflow
Diagnostic oxonium ion confirms rhamnose content; positive ion mode data
Flavonoid glycoside UHPLC-QTOF-MS/MS Dereplication

Certified Reference Standard Availability

Unlike many related flavonol glycosides, flavovilloside is commercially cataloged and available as a discrete reference standard from established chemical suppliers, with a defined CAS registry number (83170-32-5) and documented physicochemical properties (molecular formula C₃₃H₄₀O₂₀, MW 756.663 g/mol) [1]. This is in contrast to kaempferol 3-rhamninoside, which has the same empirical formula (C₃₃H₄₀O₂₀) and a distinct CAS number (83170-31-4) . The availability of flavovilloside as a characterized standard provides a clear procurement advantage for researchers requiring a validated, authentic material for analytical method development, botanical authentication, or quantitative analysis.

Certified reference standard
Reported
CAS 83170-32-5 C₃₃H₄₀O₂₀, MW 756.663 Cataloged, authenticated entity
Supports method validation and identity confirmation in analytical workflows
Distinct from kaempferol 3-rhamninoside (CAS 83170-31-4); verify lot-specific purity
Analytical Reference Standard Quality Control Natural Product

B-Ring Substitution & Stability

The stability profile of flavovilloside, particularly in biologically relevant media, is directly influenced by its quercetin aglycone's catechol B-ring substitution. A comparative in vitro digestion study on flavonols revealed that quercetin (and by class-level inference, its glycosides) exhibits significantly lower stability than kaempferol analogs under simulated intestinal conditions. The study quantified that after exposure to the intestinal digestion phase, quercetin levels were reduced to 26.8% of a control, while kaempferol and its glycosides remained unaffected . This inherent difference in stability is a critical consideration for experimental design involving cell culture assays, bioavailability studies, or any application where the compound is in aqueous media for extended periods .

B-ring stability
Class-level
26.8% remaining vs 100% (kaempferol)
Reported class-level stability difference; quercetin core may degrade faster in bioassay media
In vitro intestinal digestion model; class-level inference, verify for specific glycoside and assay conditions
Flavonol stability In vitro digestion Structure-activity relationship

Antibacterial Activity Evidence

Flavovilloside has been isolated and identified as one of nine antimicrobial constituents from the herbal medicine *Ventilago denticulata* [1]. In this study, it was characterized and grouped alongside other flavonoid glycosides, including kaempferol 3-rhamninoside, for its antibacterial and antifungal properties [1]. While a direct, head-to-head comparison of MIC values is not provided in the available data, the study confirms flavovilloside's inclusion in a select group of bioactive compounds validated for antimicrobial activity, thereby establishing a baseline of activity that may guide future, more detailed investigations.

Antimicrobial activity
Data to verify
Identified as antimicrobial constituent in Ventilago denticulata screening
Supports antimicrobial screening context; direct MIC values not reported in available data
Co-identified with kaempferol 3-rhamninoside; head-to-head comparison lacking
Antibacterial Natural product Antimicrobial resistance

Flavovilloside Procurement Applications


Method Development & Dereplication

Flavovilloside is ideally suited as an authentic reference standard for developing and validating UHPLC-UV or UHPLC-MS/MS methods aimed at the dereplication and quantification of flavonoid glycosides in complex plant matrices. Its unique MS/MS fragmentation pattern, which produces a diagnostic oxonium ion at m/z 129 confirming the presence of the rhamnose-rich trisaccharide [1], allows for its unambiguous identification and differentiation from other co-occurring flavonol glycosides, such as kaempferol 3-rhamninoside. Procuring a certified standard is essential for establishing accurate calibration curves and ensuring the reliability of quantitative analyses.

Stability in Bioassay Media

Given the class-level evidence that the quercetin (catechol B-ring) core of flavovilloside confers reduced stability in simulated biological fluids compared to kaempferol (phenol B-ring) analogs , flavovilloside serves as a model compound for investigating structure-stability relationships. Researchers can utilize flavovilloside in comparative degradation kinetic studies in cell culture media or buffer solutions (e.g., measuring half-life under various pH and temperature conditions). This application is directly relevant for interpreting bioassay results and optimizing formulation or handling protocols for this specific class of labile flavonol glycosides .

Botanical Authentication & Chemotaxonomy

As a compound originally isolated from the seeds of *Patrinia villosa* [2], flavovilloside can be employed as a chemical marker for the authentication and quality control of herbal materials derived from the *Patrinia* genus. Its presence and relative concentration, when compared to other marker compounds, can help differentiate *Patrinia villosa* from closely related species or potential adulterants. This application is critical for ensuring the integrity of botanical raw materials used in traditional medicine preparations or dietary supplements.

Application
Selection Property
Validation Focus
Method development & dereplication
Diagnostic MS/MS fragment (m/z 129) for rhamnose
Chromatographic specificity and quantitative calibration
Stability in bioassay media
Quercetin catechol B-ring stability profile
Degradation kinetics under relevant pH/temperature
Botanical authentication & chemotaxonomy
Patrinia genus-specific marker compound
Species discrimination and adulterant detection
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